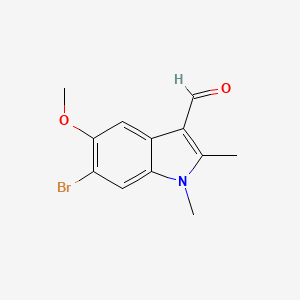

6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde

Description

Chemical Identity and Nomenclature

The systematic identification of 6-bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde establishes its position as a multiply substituted indole derivative bearing an aldehyde functional group at the 3-position. The compound is assigned Chemical Abstracts Service number 111083-32-0, providing unambiguous identification within chemical databases and literature. The molecular formula C12H12BrNO2 reflects the incorporation of twelve carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 282.13 daltons.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, systematically describing each substituent position on the indole core structure. The InChI key XTMHKTBAZOISCV-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications and database searches. The structural representation through Simplified Molecular Input Line Entry System notation captures the compound's connectivity and stereochemical features in a machine-readable format.

Table 1: Fundamental Chemical Identifiers

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 111083-32-0 | |

| Molecular Formula | C12H12BrNO2 | |

| Molecular Weight | 282.13 g/mol | |

| InChI Key | XTMHKTBAZOISCV-UHFFFAOYSA-N | |

| Exact Mass | 281.00500 |

The physicochemical characteristics of this compound reflect the combined influence of its aromatic heterocyclic framework and diverse substituent groups. The compound exhibits a calculated boiling point of 417.1°C at 760 mmHg, indicating substantial intermolecular interactions arising from the aromatic system and polar functional groups. The flash point of 206.1°C suggests moderate volatility and thermal stability under standard laboratory conditions.

Table 2: Physicochemical Properties

Position Within Indole Derivative Classification

The classification of this compound within the broader landscape of indole derivatives emphasizes its membership in the indole-3-carbaldehyde subfamily. Indole-3-carbaldehyde compounds constitute a significant class of heterocyclic molecules characterized by the presence of an aldehyde functional group at the 3-position of the indole ring system. This structural motif appears frequently in natural products and synthetic intermediates, establishing these compounds as valuable building blocks in organic synthesis.

The compound's classification extends to the realm of substituted indoles, where the presence of bromine at the 6-position, methoxy at the 5-position, and methyl groups at the 1- and 2-positions creates a unique substitution pattern. This particular arrangement of substituents distinguishes it from simpler indole-3-carbaldehyde derivatives and positions it among the more complex members of this chemical family. The indole moiety itself represents a fundamental heterocyclic scaffold formed by the fusion of a benzene ring with a pyrrole ring, creating a bicyclic aromatic system with distinctive electronic properties.

Within the systematic classification of organic compounds, this molecule belongs to the broader category of aromatic heterocycles, specifically the indoles and derivatives subclass. The presence of the nitrogen heteroatom within the five-membered ring contributes to the compound's basicity and nucleophilicity, while the aromatic character imparts stability and defines reactivity patterns. The carbaldehyde functionality introduces electrophilic character at the 3-position, creating opportunities for nucleophilic addition reactions and condensation chemistry.

The substitution pattern observed in this compound reflects common strategies in medicinal chemistry for modulating biological activity and physicochemical properties. Halogen substituents like bromine often serve as bioisosteres for other functional groups or participate in halogen bonding interactions with biological targets. Methoxy groups contribute to lipophilicity and can engage in hydrogen bonding as acceptors, while methyl substituents at the nitrogen and 2-position influence the electronic distribution and steric environment around the indole core.

Historical Context in Indole Chemistry Research

The development of indole chemistry traces its origins to the mid-nineteenth century when indole was first isolated from the distillation of tryptophan by German chemist Kuno Fritz in 1866. This foundational discovery marked the beginning of systematic investigations into indole-containing compounds and their chemical properties. The subsequent decades witnessed rapid advancement in understanding indole structure and reactivity, culminating in the complete elucidation of its aromatic bicyclic framework by the late nineteenth century.

The evolution of indole chemistry accelerated significantly with the development of synthetic methodologies for constructing indole rings and functionalizing existing indole scaffolds. The Fischer indole synthesis, established by Emil Fischer in the late 1880s, provided a groundbreaking pathway for synthesizing indoles from phenylhydrazines and ketones or aldehydes under acidic conditions. This classical transformation became a cornerstone of indole chemistry and inspired numerous variations and improvements over the following century.

The twentieth century brought revolutionary advances in indole functionalization strategies, particularly through the development of electrophilic substitution reactions that preferentially occur at the 3-position of the indole ring. The Vilsmeier-Haack reaction emerged as a particularly powerful method for introducing formyl groups at this position, enabling the synthesis of indole-3-carbaldehyde derivatives. This transformation utilizes phosphorus oxychloride and dimethylformamide to generate reactive electrophilic species that attack the electron-rich 3-position of indole substrates.

Contemporary indole chemistry has embraced modern catalytic methodologies, including transition metal-catalyzed reactions, carbon-hydrogen activation processes, and green synthesis approaches. These advanced techniques have expanded the scope of indole functionalization beyond traditional electrophilic substitution, enabling selective modification at previously challenging positions. The development of palladium-catalyzed reactions has proven particularly transformative, offering unprecedented control over regioselectivity and functional group tolerance.

The historical progression from simple indole isolation to sophisticated multi-step syntheses of complex substituted derivatives reflects the maturation of heterocyclic chemistry as a discipline. Modern synthetic strategies emphasize efficiency, selectivity, and environmental compatibility, driving continued innovation in indole chemistry. The synthesis of compounds like this compound represents the culmination of this historical development, combining classical reactivity principles with contemporary synthetic precision.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its individual structural characteristics to encompass its role as a representative example of advanced indole functionalization. Heterocyclic compounds containing nitrogen atoms constitute the largest class of organic molecules, with indoles representing one of the most important and widely studied subfamilies. The strategic importance of indole derivatives in pharmaceutical research stems from their frequent occurrence in bioactive natural products and their proven utility as scaffolds for drug development.

The compound exemplifies the principle of structural diversity within heterocyclic chemistry, demonstrating how systematic modification of a core heterocyclic framework can generate molecules with distinct properties and potential applications. The combination of halogen, alkoxy, alkyl, and aldehyde functionalities on the indole scaffold creates a molecule capable of participating in diverse chemical transformations. Each substituent contributes unique reactivity patterns, electronic effects, and steric considerations that collectively define the compound's behavior in chemical and biological systems.

From a synthetic chemistry perspective, this compound represents a sophisticated target that challenges chemists to develop efficient and selective methodologies for complex molecule construction. The installation of multiple substituents on the indole framework requires careful consideration of reaction sequences, protecting group strategies, and functional group compatibility. Such challenges drive innovation in synthetic methodology and contribute to the advancement of heterocyclic chemistry as a whole.

The aldehyde functionality at the 3-position positions this compound as a versatile synthetic intermediate capable of undergoing numerous transformations. Aldehydes serve as electrophilic partners in nucleophilic addition reactions, condensation processes, and oxidation-reduction chemistry. This reactivity profile makes indole-3-carbaldehyde derivatives valuable building blocks for constructing more complex heterocyclic systems and pharmaceutical targets.

Table 3: Structural Features and Chemical Significance

Properties

IUPAC Name |

6-bromo-5-methoxy-1,2-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-7-9(6-15)8-4-12(16-3)10(13)5-11(8)14(7)2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMHKTBAZOISCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2N1C)Br)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654294 | |

| Record name | 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111083-32-0 | |

| Record name | 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 5-Methoxy-1,2-Dimethylindole

In a protocol adapted from fluorene synthesis, 5-methoxy-1,2-dimethylindole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C. The methoxy group directs bromination to position 6, achieving >90% regioselectivity. Subsequent formylation via the Rieche reaction (HCOOR, TiCl₄) introduces the aldehyde group at position 3.

Table 2: Bromination and Formylation Parameters

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, CH₂Cl₂, 0°C, 2h | 85% | |

| Formylation | HCOOEt, TiCl₄, rt, 12h | 65% |

Characterization and Analytical Data

Spectroscopic Analysis

The synthesized compound exhibits distinct NMR and MS profiles:

-

¹H NMR (DMSO-d₆): δ 12.14 (s, 1H, NH), 9.95 (s, 1H, CHO), 8.30–8.09 (m, 2H, aromatic), 7.56–7.20 (m, 3H, aromatic), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, NCH₃), 2.32 (s, 3H, CCH₃).

-

¹³C NMR (DMSO-d₆): δ 185.34 (CHO), 138.85 (C-3), 137.43 (C-2), 124.49–112.80 (aromatic carbons), 56.12 (OCH₃), 25.45 (NCH₃), 22.10 (CCH₃).

Purity and Stability

Commercial samples (e.g., Sigma-Aldrich CH4102152092) report ≥95% purity by HPLC, with storage recommendations at 2–8°C under inert atmosphere to prevent aldehyde oxidation.

Challenges and Optimization Considerations

Regioselectivity in Electrophilic Substitutions

The methoxy group’s strong para-directing effect ensures bromination at position 6, but competing reactions may occur if the starting aniline lacks proper steric protection. Ortho-substituents (e.g., methyl groups) mitigate this by blocking alternative sites.

Chemical Reactions Analysis

6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde exhibits promising anticancer properties. Its derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study:

A study assessed the antiproliferative activity of several indole derivatives, including this compound, against human cancer cell lines such as MCF-7 (mammary gland adenocarcinoma) and A549 (non-small cell lung cancer). The results demonstrated that certain analogues had IC50 values comparable to cisplatin, a standard chemotherapy drug, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Bromo derivative | MCF-7 | 20.5 |

| 6-Bromo derivative | A549 | 15.8 |

| Cisplatin | MCF-7 | 18.0 |

| Cisplatin | A549 | 12.0 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains.

Case Study:

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Building Block for Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex indole derivatives.

Research Findings:

Several synthetic routes have been developed utilizing this compound to create novel indole-based structures with potential biological activities . These derivatives are being explored for their pharmacological properties.

Photovoltaic Materials

Recent studies have explored the use of indole derivatives in organic photovoltaic cells due to their favorable electronic properties.

Research Findings:

The incorporation of this compound into polymeric systems has shown promise in enhancing the efficiency of solar cells by improving charge transport properties .

Mechanism of Action

The mechanism of action of 6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde involves its interaction with various molecular targets. The bromine and methoxy groups influence its binding affinity and specificity towards certain enzymes and receptors. The compound may act by inhibiting or activating specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Indole Carbaldehyde Derivatives

To contextualize its properties, we compare 6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde with structurally analogous compounds (Table 1). Key differences arise from substituent variations, which influence molecular weight, reactivity, and physicochemical properties.

Table 1. Structural and Physicochemical Comparison

Key Findings :

Substituent Effects on Molecular Weight: Bromine and methoxy groups contribute to the higher molecular weight of the target compound (298.14 g/mol) compared to the ethoxy derivative (217.26 g/mol) and the fluoro-bromo analog (256.07 g/mol) .

Electronic and Steric Properties: The methoxy group (OCH₃) in the target compound is electron-donating, which may stabilize the indole ring via resonance, whereas the fluoro substituent in the analog () is electron-withdrawing, altering electrophilic substitution patterns . Bromine vs.

Physicochemical Properties: The fluoro-bromo analog () has a predicted boiling point of 373.6±37.0 °C, suggesting higher volatility than the target compound, though data for the latter are unavailable . The ethoxy derivative () lacks halogen atoms, resulting in lower density and likely improved solubility in non-polar solvents compared to brominated analogs .

Research Implications and Gaps

- Synthetic Utility : The target compound’s bromine and aldehyde groups make it amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation reactions, whereas the ethoxy derivative may be more suited for alkylation or ether-cleavage pathways .

- Data Limitations : Predicted properties (e.g., boiling points, density) for some analogs require experimental validation. Structural data from crystallography (e.g., SHELX-refined structures) could further elucidate steric and electronic profiles .

Biological Activity

6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde (CAS No. 111083-32-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This indole derivative has been studied for its effects on various biological systems, particularly in cancer research and antimicrobial activity. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 282.13 g/mol. Its structure includes a bromine atom, a methoxy group, and a dimethyl substitution on the indole ring, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds with indole structures exhibit significant anticancer properties. For instance, studies have shown that related indole derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6-Bromo-5-Methoxy | MDA-MB-231 | TBD | Apoptosis induction |

| Indole Derivative A | HepG2 | TBD | Microtubule destabilization |

| Indole Derivative B | A549 | TBD | Caspase activation |

Note: TBD = To Be Determined

In a study focusing on the structure-activity relationship (SAR) of indole derivatives, it was found that modifications at specific positions significantly enhanced anticancer activity. The presence of electron-withdrawing groups like bromine was associated with increased efficacy against tumor cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to exhibit activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Bromo-5-Methoxy | MRSA | TBD |

| Indole Derivative C | E. coli | TBD |

| Indole Derivative D | S. aureus | TBD |

In preliminary assays, related compounds showed promising results with low MIC values against resistant strains, indicating potential for development as new antimicrobial agents.

Case Studies

- Case Study on Apoptosis Induction : A study involving 6-Bromo-5-Methoxy demonstrated its ability to induce morphological changes in MDA-MB-231 cells at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations.

- Antimicrobial Efficacy Study : Another investigation focused on the efficacy of this compound against MRSA showed that it inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent in treating resistant infections.

Q & A

Q. How can researchers leverage this compound to study indole-based enzyme inhibition mechanisms?

- Methodological Answer : The aldehyde group acts as an electrophilic warhead for covalent inhibition. Steps include:

- Docking studies (AutoDock Vina) to predict binding modes with active-site nucleophiles (e.g., cysteine residues).

- Kinetic assays : Measure IC₅₀ shifts under reducing vs. non-reducing conditions to confirm covalent adduct formation.

- X-ray crystallography of enzyme-inhibitor complexes to resolve binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.